Ethyl 3-(3-hydroxypyridin-4-yl)propanoate
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Overview
Description
Ethyl 3-(3-hydroxypyridin-4-yl)propanoate is a heterocyclic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-hydroxypyridin-4-yl)propanoate typically involves the condensation of 3-hydroxypyridine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by extraction and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxypyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 3-(3-oxopyridin-4-yl)propanoate.
Reduction: Formation of 3-(3-hydroxypyridin-4-yl)propanol.
Substitution: Formation of 3-(3-halopyridin-4-yl)propanoate.
Scientific Research Applications
Ethyl 3-(3-hydroxypyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(3-hydroxypyridin-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A compound with similar structural features but different functional groups.
Ethyl 3-(3-hydroxypyridin-2-yl)propanoate: A positional isomer with the hydroxyl group at a different position on the pyridine ring
Uniqueness
Ethyl 3-(3-hydroxypyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxypyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)4-3-8-5-6-11-7-9(8)12/h5-7,12H,2-4H2,1H3 |
InChI Key |
AUXFQWLNRZVHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=NC=C1)O |
Origin of Product |
United States |
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